Product packaging for Ethyl 2-cyclobutylpropanoate(Cat. No.:CAS No. 1909305-80-1)

Ethyl 2-cyclobutylpropanoate

Cat. No.: B2359058
CAS No.: 1909305-80-1
M. Wt: 156.225
InChI Key: SCUABANXLDEEJN-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutylpropanoate is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by the SMILES string CCOC(=O)C(C)C1CCC1 and the InChIKey SCUABANXLDEEJN-UHFFFAOYSA-N, which define its specific molecular structure featuring a cyclobutyl group . This compound is an ester derivative of a cyclobutane-propanoic acid chain and is typically listed as a building block or intermediate in chemical synthesis . As a cyclobutane-containing ester, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for introducing the strained, three-dimensional cyclobutyl ring into target molecules . The exploration of saturating carbon centers, such as those in cyclobutane rings, is a relevant strategy in drug discovery for modulating the properties of potential therapeutic candidates . This product is intended for research purposes as a chemical standard or synthetic intermediate in a controlled laboratory environment only. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B2359058 Ethyl 2-cyclobutylpropanoate CAS No. 1909305-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyclobutylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-11-9(10)7(2)8-5-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUABANXLDEEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Mechanisms and Kinetic Studies Involving Ethyl 2 Cyclobutylpropanoate

Mechanistic Investigations of Esterification Processes

The formation and cleavage of the ester bond in ethyl 2-cyclobutylpropanoate are fundamental processes, the mechanisms of which have been extensively studied. Hydrolysis, the reverse of esterification, typically proceeds through several potential pathways depending on the pH of the solution.

Under basic conditions, the most common mechanism is the bimolecular acyl-oxygen cleavage (BAC2). This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and ethanol (B145695). While less common, other base-catalyzed mechanisms like unimolecular acyl-oxygen cleavage (BAC1) and bimolecular or unimolecular alkyl-oxygen cleavage (BAL2 and BAL1) can occur under specific structural circumstances. epa.gov

Acid-catalyzed hydrolysis follows a similar, yet distinct, set of pathways, with the AAC2 mechanism being the most prevalent. Neutral hydrolysis, catalyzed by water itself, is also possible but generally much slower. epa.gov

Advanced esterification methods move beyond simple Fischer esterification. One such method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. Mechanistic studies suggest this reaction does not proceed via a simple SN2 pathway. Instead, it is proposed to involve a carbocation intermediate. The process begins with the protonation of the imidate by the carboxylic acid, followed by the departure of trichloroacetamide (B1219227) to form a β-silyl carbocation. This carbocation is notably stabilized by hyperconjugation from the adjacent silicon-carbon bond. Subsequent nucleophilic attack by the carboxylate anion on this stabilized carbocation yields the final ester product. mdpi.com

Table 1: Comparison of Common Ester Hydrolysis Mechanisms epa.gov
MechanismDescriptionConditionsKey Features
BAC2Base-catalyzed, acyl-oxygen cleavage, bimolecularAlkalineMost common pathway for ester hydrolysis. Involves a tetrahedral intermediate.
AAC2Acid-catalyzed, acyl-oxygen cleavage, bimolecularAcidicReverse of Fischer esterification. Involves a protonated carbonyl.
BAL1Base-catalyzed, alkyl-oxygen cleavage, unimolecularAlkalineRare; requires a structure that can form a stable carbocation on the alcohol side.
BAL2Base-catalyzed, alkyl-oxygen cleavage, bimolecularAlkalineRare; analogous to an SN2 reaction on the alkyl group of the ester.

Radical-Mediated Reaction Pathways Involving Cyclobutyl Intermediates

The cyclobutyl moiety of this compound can participate in or be formed via radical-mediated reactions. These pathways are crucial in modern organic synthesis for creating complex molecular architectures. The generation of the requisite alkyl radical is often achieved through the decarboxylative fragmentation of a derivative of the corresponding carboxylic acid, such as an N-hydroxyphthalimide (NHPI) ester. beilstein-journals.org

The general mechanism for radical generation from an NHPI ester involves a single-electron transfer (SET) to the ester. This can be initiated photochemically, electrochemically, or thermally. The resulting radical anion undergoes fragmentation through N–O bond homolysis and subsequent decarboxylation to produce the target alkyl radical—in this case, a 2-cyclobutylpropyl radical. beilstein-journals.org

Once formed, this radical intermediate can engage in a variety of transformations. A common pathway is a Giese-type addition, where the radical adds to an electron-deficient alkene. The reaction propagates via a radical chain mechanism or is completed by a hydrogen atom transfer (HAT) or a further reduction/protonation sequence to yield the final product. beilstein-journals.org For instance, the formation of an electron donor-acceptor (EDA) complex between a reductant (like N-(n-butyl)-1,4-dihydronicotinamide) and the NHPI ester can initiate the radical chain process through photoinduced SET. beilstein-journals.org

The strained cyclobutyl ring itself can influence the reactivity of these radical intermediates. Ring-opening reactions of cyclobutylcarbinyl radicals are well-known, proceeding to form homoallylic radicals. This reactivity can be harnessed in synthetic cascades to build more complex acyclic structures.

Table 2: Selected Radical Precursors and Initiation Methods beilstein-journals.orgbeilstein-journals.org
Radical PrecursorInitiation MethodProposed IntermediateSubsequent Reaction Type
N-Hydroxyphthalimide (NHPI) EsterPhotocatalysis (e.g., with Ir(ppy)₃)Substrate Radical (R•) via decarboxylationGiese-type addition
Xanthate EsterVisible-light Photocatalysis (e.g., with Ir{dF(CF₃)ppy}₂(dtbbpy))Substrate Radical (R•) via degenerative transferAddition to alkenes
Carboxylic AcidPhotoredox Catalysis with a Hypervalent Iodine ReagentSubstrate Radical (R•) via decarboxylationMinisci-type reaction

Metal-Catalyzed Transformations and Their Mechanisms

Transition metal catalysis offers powerful tools for the functionalization of esters like this compound. These reactions often proceed with high selectivity and efficiency under mild conditions. eie.grmdpi.com

A notable example involves the gold-catalyzed transformation of propargylic esters bearing an α-cyclobutyl group. In this reaction, a π-acidic gold catalyst activates the alkyne triple bond, initiating a 1,3-acyloxy migration. This migration, coupled with a ring-expansion of the strained cyclobutyl ring, results in the formation of a 1,3-diene product. The proposed mechanism proceeds through a cyclic gold-carbene intermediate. nih.gov

Rhodium(II) catalysts can also be employed to induce a 1,3-acyloxy migration in propargylic esters, leading to the formation of a reactive allene (B1206475) intermediate. This allene can then participate in intermolecular [2+2] cycloadditions with alkenes, providing a direct route to valuable alkylidenecyclobutane scaffolds. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, represent another major class of transformations. mdpi.com While direct use of this compound in these reactions is less common, its derivatives could be employed. The fundamental mechanistic steps in these catalytic cycles typically include oxidative addition, transmetalation (for Suzuki and Negishi), migratory insertion (for Heck), and reductive elimination. libretexts.org For example, a Pd(0) catalyst could undergo oxidative addition into a carbon-halogen bond of an aryl halide. Following transmetalation with an organoboron or organozinc reagent, reductive elimination would form a new carbon-carbon bond, regenerating the Pd(0) catalyst. mdpi.comlibretexts.org

Table 3: Examples of Metal-Catalyzed Transformations of Cyclobutyl-Containing Esters
CatalystReaction TypeSubstrate TypeKey Mechanistic StepProduct TypeReference
Gold(I) salts1,3-Acyloxy Migration / Ring Expansionα-Cyclobutyl Propargylic EsterActivation of alkyne, formation of cyclic intermediate1,3-Diene nih.gov
Rh₂(OAc)₄1,3-Acyloxy Migration / [2+2] CycloadditionPropargylic EsterFormation of allene intermediateAlkylidenecyclobutane rsc.org
Pd(0) complexesSuzuki Cross-CouplingAryl Halide + Organoboron ReagentOxidative Addition, Transmetalation, Reductive EliminationBiaryl mdpi.com
Pd(0) complexesHeck ReactionAryl Halide + AlkeneOxidative Addition, Migratory Insertion, β-Hydride EliminationSubstituted Alkene mdpi.comlibretexts.org

Theoretical Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the complex mechanisms, reaction intermediates, and transition states that are often difficult to observe experimentally. nih.gov

For reactions involving cyclobutyl moieties, theoretical studies have been instrumental. For example, in the gas-phase ozonolysis of β-caryophyllene, a natural product containing a cyclobutane (B1203170) ring, computational analysis was used to map the potential energy surface. These studies characterized the unimolecular reactions of the Criegee intermediates formed after ozonolysis. The calculations predicted reaction pathways leading to the formation of various products, including complex esters such as methyl 3-[2,2-dimethyl-4-(5-oxo-pent-1-en-2-yl)-cyclobutyl]propanoate. psu.eduresearchgate.net The theoretical models helped to determine the relative energy barriers for different channels, such as the formation of esters versus acids, by locating the relevant transition states. psu.edu

Similarly, DFT calculations are used to investigate transition-metal-catalyzed reactions. They can elucidate the geometry of catalytic intermediates, calculate the energy barriers for key steps like oxidative addition or reductive elimination, and explain the origins of chemo- and stereoselectivity. nih.govtamu.edu For instance, in metal-carbene transformations, computational studies have helped to differentiate between several possible mechanistic pathways, such as intramolecular migratory insertion, intermolecular nucleophilic addition, and outer-sphere nucleophilic addition. nih.gov Such theoretical work is essential for rationally designing new catalysts and reactions.

Table 4: Application of Theoretical Methods in Mechanistic Studies
Reaction TypeComputational MethodInformation ObtainedExample FindingReference
Ozonolysis of β-caryophylleneDFT (e.g., B3LYP)Potential energy surface, transition state energies, product distributionPredicted formation of stabilized Criegee intermediates and subsequent rearrangement to acids and esters. psu.eduresearchgate.net
Transition-Metal-Catalyzed Carbene TransformationsDFTGeometries of intermediates, energy barriers for different pathwaysDistinguished between migratory insertion and nucleophilic addition mechanisms. nih.gov
Aminolysis of EstersDLPNO-CCSD(T) and GFN2-xTBReaction profiling, transition state visualizationExplained experimentally observed reactivity trends in postpolymerization modification. chemrxiv.org
Rh-catalyzed CyclopropanationDFT, KIE calculationsTransition state structures, prediction of kinetic isotope effectsShowed the reaction proceeds via an asynchronous, concerted mechanism. tamu.edu

Stereochemical Aspects and Chiral Synthesis of Ethyl 2 Cyclobutylpropanoate

Enantioselective Synthesis of 2-Substituted Cyclobutyl Esters

Achieving enantioselectivity in the synthesis of cyclobutyl esters involves creating one enantiomer in excess over the other. This is typically accomplished through asymmetric catalysis or by controlling diastereoselectivity in reactions with chiral auxiliaries.

Asymmetric catalysis utilizes a chiral catalyst to transform a prochiral starting material into a chiral product with high enantiomeric excess. Several catalytic systems have been developed for the enantioselective formation of the cyclobutane (B1203170) core.

One notable approach involves a tandem cobalt-catalyzed [2+2] cycloaddition followed by an enantioselective hydrovinylation. scispace.comnih.gov This method couples readily available 1,3-enynes and ethylene (B1197577) to produce complex cyclobutanes featuring chiral all-carbon quaternary centers. scispace.comnih.gov While various bis-diphenylphosphino-ligands were tested, many resulted in high yields but unacceptable enantioselectivities. scispace.comnih.gov

Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes represents another effective strategy. nih.gov This process involves the asymmetric hydrometallation of the cyclobutene (B1205218), followed by a C-C bond-forming reductive elimination, providing a modular route to functionalized chiral cyclobutanes. nih.gov

Furthermore, chiral iridium catalysis has been employed for the asymmetric ring-opening of bicyclo[1.1.0]butanes (BCBs). chinesechemsoc.org Using an [Ir(cod)Cl]₂/phosphoramidite ligand system, BCB boronate complexes react with racemic allylic carbonates to yield enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high enantiomeric excess. chinesechemsoc.org Photochemical methods, such as iridium-catalyzed asymmetric allyl etherification coupled with a [2+2] photocycloaddition cascade, have also proven successful in synthesizing chiral cyclobutane derivatives with excellent enantioselectivity. chinesechemsoc.org

Table 1: Examples of Asymmetric Catalysis for Chiral Cyclobutane Synthesis

Catalytic SystemReaction TypeSubstrate TypeKey FeatureReference
Chiral Cobalt ComplexTandem [2+2] Cycloaddition / Hydrovinylation1,3-Enynes and EthyleneForms chiral all-carbon quaternary centers. scispace.comnih.gov
Chiral Rhodium ComplexAsymmetric Hydrometallationmeso-CyclobutenesModular entry to functionalized cyclobutanes. nih.gov
Chiral Iridium ComplexAsymmetric Ring-OpeningBicyclo[1.1.0]butane BoronatesProduces enantioenriched trans-1,1,3-trisubstituted cyclobutanes. chinesechemsoc.org
Chiral Iridium / PhotoredoxAsymmetric Allyl Etherification / [2+2] PhotocycloadditionCinnamyl Alcohol and Allyl AcetateSynergistic catalysis under visible light. chinesechemsoc.org

Diastereoselective synthesis aims to form one diastereomer in preference to others. In the context of cyclobutyl esters, this often involves controlling the cis/trans relationship between substituents on the cyclobutane ring.

A highly diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, featuring the reduction of a cyclobutylidene Meldrum's acid derivative. acs.org The use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent in tetrahydrofuran (B95107) (THF) at low temperatures was critical for achieving high cis selectivity. acs.org This approach highlights how the choice of reagent and reaction conditions can effectively control the stereochemical outcome. acs.org

Another powerful method for achieving high diastereoselectivity is the sulfa-Michael addition of thiols to cyclobutene esters and amides. rsc.orgrsc.org Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, various trans-1,2-disubstituted thio-cyclobutane esters were obtained with high diastereomeric ratios (>95:5 dr). rsc.orgresearchgate.net This method provides a direct route to 1,2-disubstituted cyclobutanes with a defined trans stereochemistry. rsc.org The diastereoselectivity in these reactions is often thermodynamically controlled, with isomerization to the more stable product occurring during the reaction or workup. rsc.org

Table 2: Methods for Diastereoselective Synthesis of Substituted Cyclobutanes

MethodKey Reagent/CatalystSubstrateProduct StereochemistryReference
Diastereoselective ReductionNaBH₄Cyclobutylidene Meldrum's acid derivativecis-1,3-disubstituted acs.org
Sulfa-Michael AdditionDBUCyclobutene estertrans-1,2-disubstituted rsc.orgresearchgate.net
Radical 1,3-Nitrooxygenationtert-Butylnitrite / TEMPOBicyclo[1.1.0]butanesyn-1,1,3-trisubstituted rsc.org

Chiral Resolution Techniques for Racemic Ethyl 2-cyclobutylpropanoate and Analogues

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org When asymmetric synthesis is not feasible, resolution of a racemate provides an alternative path to enantiomerically pure compounds.

The most common method of resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture (e.g., a carboxylic acid or amine) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another powerful technique is kinetic resolution. In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate. msu.edu This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. msu.edu For this to be effective, a high selectivity factor (s) is required. msu.edu Enzymatic resolutions, which use enzymes like lipases to selectively hydrolyze one enantiomer of a racemic ester, are a common form of kinetic resolution. msu.edu For example, lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the resulting alcohol from the unreacted ester enantiomer. msu.edu This approach is applicable to analogues of this compound. Similarly, chiral catalysts have been developed for the kinetic resolution of racemic epoxides via reaction with CO₂, yielding enantiomerically enriched epoxides and cyclic carbonates. doi.org

Influence of Cyclobutyl Ring Conformation on Stereoselectivity

The cyclobutane ring is not planar. To alleviate angle strain and torsional strain from eclipsed C-H bonds, it adopts a puckered or "butterfly" conformation. libretexts.org This non-planar structure is crucial in determining the stereochemical outcome of reactions.

The puckered conformation results in two distinct positions for substituents on each carbon: pseudo-axial and pseudo-equatorial. researchgate.netlibretexts.org These positions are not as rigidly defined as in cyclohexane (B81311), and the ring undergoes rapid inversion between two equivalent puckered conformations. libretexts.org However, the presence of substituents can make one conformation more stable than the other to minimize steric interactions. libretexts.org

The stereoselectivity of reactions on a cyclobutane ring is heavily influenced by the steric hindrance presented by its conformation. Reagents will preferentially approach from the less hindered face of the ring, leading to the formation of a specific diastereomer. For instance, the cis-selective reduction of 3-substituted cyclobutanones with NaBH₄ is explained by the hydride attacking from the less sterically hindered equatorial direction to avoid interaction with the substituent. acs.org Similarly, the conformation of the ring can direct the stereochemistry of cycloaddition reactions. mdpi.com By controlling the conformation of the reactant molecules in the solid state, it is possible to selectively form specific cyclobutane isomers upon photochemical dimerization. mdpi.com Therefore, understanding and controlling the conformational preferences of the cyclobutane ring is a key strategy for achieving stereoselectivity in the synthesis of compounds like this compound.

Computational and Theoretical Chemistry of Ethyl 2 Cyclobutylpropanoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in ethyl 2-cyclobutylpropanoate and identifying its stable conformations. These calculations, often employing ab initio and semi-empirical methods, can elucidate the puckered nature of the cyclobutane (B1203170) ring and the rotational isomers (rotamers) associated with the ethyl propanoate side chain. umb.edunih.gov

The cyclobutane ring itself is not planar but adopts a puckered conformation to relieve ring strain. nih.gov Quantum chemical calculations can predict the precise bond lengths, bond angles, and dihedral angles that define this puckered structure. For this compound, the presence of the ethyl propanoate group introduces additional conformational flexibility. The rotation around the C-C bond connecting the cyclobutane ring to the propanoate moiety, as well as rotations within the ethyl group, leads to multiple possible conformers.

Computational studies can map the potential energy surface of the molecule to identify the lowest energy (most stable) conformations. These calculations are crucial for understanding how the molecule will behave in different environments and how it interacts with other molecules.

Table 1: Calculated Geometric Parameters for a Stable Conformer of this compound (Illustrative)

ParameterValue
C-C bond length (cyclobutane)1.55 Å
C-C bond length (side chain)1.53 Å
C=O bond length1.21 Å
C-O bond length (ester)1.34 Å
Cyclobutane ring pucker angle~25°

Density Functional Theory (DFT) Applications to Cyclobutyl Ester Systems

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure of molecules. wikipedia.orgnih.gov For cyclobutyl ester systems like this compound, DFT calculations can provide valuable information about electron distribution, molecular orbitals, and reactivity. acs.orgresearchgate.netmdpi.com

DFT methods are used to calculate the ground-state electronic energy of the molecule, from which a variety of properties can be derived. wikipedia.org This includes the optimization of the molecular geometry to find the most stable structure, the calculation of vibrational frequencies which correspond to infrared spectra, and the determination of electronic properties such as ionization potential and electron affinity. mdpi.com

In the context of this compound, DFT can be used to:

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Map the Electrostatic Potential (ESP): An ESP map reveals the distribution of charge within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions.

Predict Reaction Mechanisms: DFT can be used to model the transition states of chemical reactions involving the ester or cyclobutane moieties, providing insight into reaction pathways and activation energies. acs.org

Table 2: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment~1.8 D

Note: These values are illustrative and based on typical results for similar organic esters from DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule's motion at a given temperature, MD can reveal the different conformations that are accessible and the frequency with which they occur. This includes the puckering dynamics of the cyclobutane ring and the rotations of the side chain.

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences and dynamics of this compound.

Calculate Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the average potential energy and heat capacity can be calculated.

The combination of MD simulations with quantum mechanical calculations (QM/MM methods) can provide a highly accurate description of the system, where the chemically important region is treated with a high level of theory.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry plays a vital role in the prediction of spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds like this compound. researchgate.net By calculating spectroscopic parameters and comparing them with experimental spectra, the proposed structure can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. google.com These predictions are highly sensitive to the local electronic environment of each nucleus and therefore to the molecule's conformation. By comparing the calculated chemical shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be identified.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. researchgate.net These calculated frequencies can be compared with the experimental IR spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ester group and the various C-H and C-C vibrations of the cyclobutane ring and ethyl group.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyPredicted Feature
¹³C NMR Chemical Shift (δ)C=O: ~175 ppm
¹H NMR Chemical Shift (δ)-CH₂- (ethyl): ~4.1 ppm
IR Absorption (ν)C=O stretch: ~1735 cm⁻¹

Note: These are illustrative values based on typical spectroscopic data for esters and cyclobutane-containing compounds.

Derivatization and Synthetic Utility of Ethyl 2 Cyclobutylpropanoate in Complex Molecule Synthesis

Ethyl 2-cyclobutylpropanoate as a Building Block in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in its capacity to introduce the unique steric and conformational properties of the cyclobutane (B1203170) motif into larger molecules. Cyclobutane-containing compounds are integral to a variety of biologically active molecules and are often key components in the synthesis of complex natural products. The propanoate side chain provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular frameworks.

The diastereomeric and enantiomeric purity of substituted cyclobutanes can be crucial for their biological activity. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the literature, the principles of stereoselective synthesis can be applied to generate enantiomerically enriched forms of this building block. Such chiral cyclobutane derivatives are highly sought after for the synthesis of complex chiral targets.

The following table outlines potential applications of this compound as a synthetic building block:

Application AreaSynthetic StrategyPotential Target Molecules
Natural Product SynthesisIncorporation of the cyclobutylpropanoate core followed by further elaboration.Terpenoids, alkaloids, and polyketides containing cyclobutane rings.
Medicinal ChemistryUse as a scaffold to generate libraries of compounds for drug discovery.Analogs of known drugs where the cyclobutane ring serves as a bioisostere.
Materials SciencePolymerization of derivatives to create polymers with unique thermal and mechanical properties.Specialty polymers and materials with tailored characteristics.

Functionalization Strategies on the Ester Moiety

The ester group in this compound is a primary site for a variety of chemical transformations, enabling its conversion into other important functional groups. These transformations are fundamental to its utility as a versatile synthetic intermediate.

Hydrolysis to Carboxylic Acid

The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 2-cyclobutylpropanoic acid. chemguide.co.uk This transformation is often a necessary step to enable subsequent reactions such as amide bond formation or the installation of other functional groups via the carboxylic acid.

Acid-catalyzed hydrolysis: Typically carried out by heating the ester with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The reaction is reversible. chemguide.co.uk

Base-mediated saponification: Involves treating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This reaction is irreversible. chemguide.co.uk

Reduction to Alcohol

Reduction of the ester moiety provides access to 2-cyclobutylpropan-1-ol. This alcohol can then be used in a variety of subsequent reactions, such as ether formation or oxidation to the corresponding aldehyde.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts the ester to the primary alcohol.

Sodium Borohydride (B1222165) (NaBH₄): Generally not reactive enough to reduce esters, but its reactivity can be enhanced with the use of additives.

Enolate Formation and Alkylation

The α-proton on the propanoate chain is acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form new carbon-carbon bonds at the α-position. fiveable.melibretexts.orgpressbooks.pubfiveable.me182.160.97

Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. libretexts.orgpressbooks.pub

Electrophiles: A wide range of alkyl halides (iodides, bromides, chlorides) can be used to introduce new alkyl chains. libretexts.orgpressbooks.pub

The following table summarizes key functionalization strategies for the ester moiety:

TransformationReagents and ConditionsProduct
HydrolysisH₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺2-Cyclobutylpropanoic acid
Reduction1. LiAlH₄, Et₂O; 2. H₃O⁺2-Cyclobutylpropan-1-ol
Alkylation1. LDA, THF, -78 °C; 2. R-XEthyl 2-cyclobutyl-2-alkylpropanoate

Transformations Involving the Cyclobutyl Ring System

The strained four-membered ring of this compound is susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a range of different carbocyclic and heterocyclic systems. These transformations leverage the inherent ring strain of the cyclobutane to drive the formation of more stable five- or six-membered rings. chemistrysteps.com

Ring Expansion Reactions

Under certain conditions, the cyclobutane ring can undergo expansion to form cyclopentane (B165970) or cyclohexane (B81311) derivatives. These reactions are often promoted by the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. chemistrysteps.comaskfilo.com For instance, if the ester group were converted to a leaving group on a side chain, solvolysis could induce a ring expansion. chemistrysteps.com

Radical-Mediated Ring Opening

Free radical reactions can also be employed to open the cyclobutane ring. For example, a cyclobutylcarbinyl radical can undergo fragmentation to afford a ring-opened product. rsc.org This strategy can be utilized to synthesize linear chains with specific functional groups.

Cycloaddition Reactions

While the saturated cyclobutane ring itself does not directly participate in cycloadditions, functionalization of the ring (e.g., introduction of a double bond) would open up possibilities for cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to build more complex polycyclic systems.

The table below provides an overview of potential transformations of the cyclobutyl ring:

TransformationGeneral ApproachPotential Products
Ring ExpansionGeneration of a carbocation adjacent to the ring. chemistrysteps.comaskfilo.comCyclopentyl or cyclohexyl derivatives.
Radical Ring OpeningFormation of a radical on a substituent attached to the ring. rsc.orgAcyclic compounds with functionalized chains.
Functionalization and CycloadditionIntroduction of unsaturation into the ring.Polycyclic systems.

Emerging Paradigms and Future Research Avenues for Ethyl 2 Cyclobutylpropanoate

Exploration of Novel Synthetic Routes to the Cyclobutyl Core

The construction of the cyclobutane (B1203170) ring is a central challenge and a continuing area of intense research. Traditional methods such as the [2+2] photocycloaddition of two olefins remain a foundational strategy for assembling the core scaffold. researchgate.net However, the demand for greater efficiency, control, and diversity has spurred the development of innovative synthetic strategies.

Future research is trending towards multicomponent cascade reactions that can build complex cyclobutane structures from simple, readily available starting materials in a single pot. One such approach merges aldol (B89426) and Wittig reactions with visible-light-induced [2+2] cycloadditions. researchgate.net Another promising avenue involves the dehalogenation of 1,4-dihalobutanes with reducing metals. wikipedia.org Furthermore, the use of C-H functionalization logic presents an unconventional and powerful method for creating unsymmetrical cyclobutanes, moving away from traditional cycloaddition strategies. acs.org This approach can utilize a carbonyl group, similar to the ester in Ethyl 2-cyclobutylpropanoate, as a directing group to functionalize C-H bonds, offering a high degree of control and efficiency. acs.org

Synthetic StrategyDescriptionKey Advantages
[2+2] Photocycloaddition Dimerization of alkenes upon irradiation with UV or visible light to form the cyclobutane ring. researchgate.netwikipedia.orgDirect, foundational method for C-C bond formation.
Cascade Reactions Multi-reaction sequences in a single pot, combining different reaction types (e.g., aldol, Wittig, cycloaddition). researchgate.netIncreased efficiency, reduced waste, rapid complexity generation.
C-H Functionalization Direct functionalization of C-H bonds on a pre-existing scaffold using a directing group. acs.orgHigh regioselectivity, atom economy, novel bond disconnections.
Dehalogenation Cyclization of 1,4-dihalobutanes using reducing metals. wikipedia.orgUtilizes readily available starting materials.

Development of Highly Enantioselective Catalytic Methods

The creation of chiral cyclobutanes in an enantiomerically pure form is of paramount importance, as the biological activity of molecules often depends on their specific three-dimensional structure. nih.govrsc.org Consequently, a major focus of modern research is the development of catalytic methods that can control the stereochemistry of the cyclobutane core.

Significant progress has been made in catalytic enantioselective [2+2] cycloadditions. nsf.govnih.govnih.gov Researchers have developed systems using earth-abundant metals like cobalt, combined with readily synthesized ligands, to catalyze the reaction between a wide variety of alkynes and alkenyl derivatives. nsf.govnih.govnih.gov These methods can produce over 50 different cyclobutenes with high enantioselectivities (86-97% ee), which serve as excellent precursors to functionalized cyclobutanes. nsf.govnih.gov

Other advanced strategies include:

Lewis Acid Catalysis: The use of commercially available rare-earth Lewis acids with chiral ligands to mediate dearomative [2+2] photocycloadditions, yielding cyclobutane-fused heterocycles with excellent enantiomeric excess (>99% ee). nih.gov

Sequential Catalysis: Combining different catalytic processes in one sequence. For instance, a rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition can construct densely functionalized cyclobutanes. acs.org Similarly, a sequential enantioselective reduction of a ketone followed by an iridium-catalyzed C-H functionalization can install adjacent stereocenters with high precision. rsc.orgrsc.org

Cascade Reactions: Iridium-catalyzed asymmetric allylic etherification can be combined with a visible-light-induced [2+2] cycloaddition in a cascade fashion to produce a broad range of chiral cyclobutanes. nih.gov

These methods provide powerful tools for synthesizing specific enantiomers of complex molecules, a crucial step for their potential application in pharmacology and materials science.

Advanced Computational Modeling for Predictable Synthesis Design

Computational chemistry has become an indispensable tool in modern synthetic planning, allowing researchers to predict reaction outcomes, understand mechanisms, and design more efficient synthetic routes. For cyclobutane synthesis, computational modeling offers significant advantages in navigating the complexities of strained-ring formation and stereocontrol.

Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms. For example, in Lewis acid-catalyzed photocycloadditions, DFT can help elucidate how a triplet-state reactant engages in regio- and enantio-selective C-C bond formation. nih.gov This insight is critical for optimizing catalyst and ligand structures to achieve higher selectivity.

Computational tools are also used to predict the biological activities of novel compounds. Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of pharmacological effects and mechanisms of action based on a compound's chemical structure. nih.gov This allows for the in silico screening of potential drug candidates containing the cyclobutane motif, prioritizing the synthesis of those with the most promising predicted profiles. nih.gov As computational power and algorithmic accuracy continue to improve, the predictive design of syntheses for molecules like this compound will become increasingly routine, reducing the need for empirical trial-and-error experimentation.

Computational MethodApplication in Cyclobutane SynthesisReference
Density Functional Theory (DFT) Elucidating reaction mechanisms, understanding stereoselectivity, optimizing catalyst structures. nih.gov
PASS (Prediction of Activity Spectra) Predicting biological and toxicological effects of novel cyclobutane-containing molecules. nih.gov
Molecular Mechanics Providing insight into stereodefining steps in complex synthetic sequences. acs.org

Integration into Materials Science and Supramolecular Chemistry Research

The unique structural and chemical properties of the cyclobutane ring make it an attractive component for advanced materials and supramolecular assemblies. lifechemicals.com The inherent ring strain of cyclobutanes can be harnessed to create materials with novel properties. nih.govresearchgate.net

In materials science , cyclobutane derivatives have found applications in the production of stress-responsive polymers. lifechemicals.com The controlled ring-opening of the cyclobutane unit within a polymer backbone can lead to changes in material properties, offering a route to smart materials that respond to mechanical force.

In supramolecular chemistry , the rigid and well-defined geometry of the cyclobutane scaffold is exploited to construct complex, ordered architectures. researchbunny.comresearchgate.netresearchgate.net Researchers have demonstrated that face-to-face stacking interactions of aromatic rings can be used to align unsymmetrical alkenes, which then undergo a cross-photoreaction to generate a chiral cyclobutane ring with four different substituents quantitatively and without side products. researchbunny.comresearchgate.netresearchgate.net This method provides a powerful way to generate chiral carbon scaffolds, which are important for creating functional molecular systems. researchbunny.com The integration of cyclobutane-containing molecules into metal-organic frameworks (MOFs) or self-assembled monolayers is another promising area of exploration.

The future for compounds like this compound may extend beyond traditional applications into these cutting-edge fields, where its cyclobutyl core can serve as a key structural element for designing the next generation of materials and molecular devices.

Q & A

Q. How can the stability of this compound be assessed under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., cyclobutanol from ester hydrolysis). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Key Considerations for Methodological Rigor

  • Reagent Documentation : Specify manufacturer, batch number, and purity (e.g., Sigma-Aldrich, ≥99%) to ensure reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to IACUC protocols for animal welfare and include ethical statements in publications .
  • Data Transparency : Archive raw spectral data (NMR, MS) in supplemental materials and deposit crystallographic data in the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.